Cas no 5962-29-8 ((3S,4R)-1,3,4,5-tetrahydroxypentan-2-one)
(3S,4R)-1,3,4,5-tetrahydroxypentan-2-one Chemical and Physical Properties
Names and Identifiers
-
- threo-2-Pentulose
- THREO-2-PENTULOSE (9CI)
- DL-threo-2-Pentulose
- DL-threo-Pentulose
- Lyxulose
- threo-Pentulose(7CI,8CI)
- Xyloketose
- Xylulose
- (3S,4R)-1,3,4,5-tetrahydroxypentan-2-one
- UNII-YSC9WAF8X1
- 1-Naphthalenecarboxaldehyde, 2-propoxy-
- 9N4LZL67SA
- D-Xylulose (0.5 M in Water)
- THREO-2-PENTULOSE, DL-
- CS-W010972
- HY-W010256
- XYLULOSE [MI]
- Xylulose, D-
- DTXSID70415364
- ZAQJHHRNXZUBTE-WUJLRWPWSA-N
- AKOS027320628
- Threo-2-pentulose, D-
- Xylulose D-isomer [MI]
- D-threo-2-Pentulose
- starbld0003394
- A918122
- YSC9WAF8X1
- CHEMBL195094
- 551-84-8
- D-Xul
- SCHEMBL37387
- DTXSID201337597
- UNII-9N4LZL67SA
- CHEBI:17140
- rel-Xylulose
- 5962-29-8
- D-xylulose
- rel-(3S,4R)-1,3,4,5-Tetrahydroxypentan-2-one
- XUL
- Q28529722
- XYLULOSE, DL-
- Threo-2-pentulose(9ci)
-
- MDL: MFCD24396502
- Inchi: 1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h3,5-8,10H,1-2H2/t3-,5+/m1/s1
- InChI Key: ZAQJHHRNXZUBTE-WUJLRWPWSA-N
- SMILES: O[C@H](CO)[C@@H](C(CO)=O)O
Computed Properties
- Exact Mass: 150.05282342g/mol
- Monoisotopic Mass: 150.05282342g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 10
- Rotatable Bond Count: 4
- Complexity: 113
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2.6
- Topological Polar Surface Area: 98Ų
(3S,4R)-1,3,4,5-tetrahydroxypentan-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-313939-1g |
(3S,4R)-1,3,4,5-tetrahydroxypentan-2-one |
5962-29-8 | 1g |
$0.0 | 2023-09-05 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T35211-5mg |
Xylulose |
5962-29-8 | 5mg |
¥ 7000 | 2023-09-07 | ||
| Enamine | EN300-313939-1.0g |
(3S,4R)-1,3,4,5-tetrahydroxypentan-2-one |
5962-29-8 | 1.0g |
$0.0 | 2023-02-26 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T35211-5 mg |
Xylulose |
5962-29-8 | 5mg |
¥7000.00 | 2023-02-26 |
(3S,4R)-1,3,4,5-tetrahydroxypentan-2-one Related Literature
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
Additional information on (3S,4R)-1,3,4,5-tetrahydroxypentan-2-one
Exploring the Versatile Applications and Properties of (3S,4R)-1,3,4,5-tetrahydroxypentan-2-one (CAS 5962-29-8)
The compound (3S,4R)-1,3,4,5-tetrahydroxypentan-2-one (CAS 5962-29-8) is a fascinating polyhydroxy ketone that has garnered significant attention in both academic research and industrial applications. As a chiral molecule with four hydroxyl groups, this compound exhibits unique chemical properties that make it valuable in various fields, from pharmaceutical intermediates to specialty chemicals. The growing interest in sugar derivatives and chiral building blocks has positioned this molecule as an important subject of study in modern organic chemistry.
From a structural perspective, (3S,4R)-1,3,4,5-tetrahydroxypentan-2-one belongs to the family of polyhydroxy ketones, characterized by its four hydroxyl groups and a ketone functionality. The CAS 5962-29-8 compound displays interesting stereochemical features that influence its reactivity and biological activity. Researchers have particularly focused on its potential as a chiral synthon for the synthesis of more complex molecules, especially in the development of pharmaceutical intermediates and natural product analogs.
The synthesis of (3S,4R)-1,3,4,5-tetrahydroxypentan-2-one typically involves selective protection and deprotection strategies to control the reactivity of its multiple hydroxyl groups. Modern synthetic approaches often employ enzymatic methods or asymmetric catalysis to obtain the desired stereochemistry. These methods align with current trends in green chemistry and sustainable synthesis, addressing the growing demand for environmentally friendly production processes in the chemical industry.
In biochemical applications, CAS 5962-29-8 has shown promise as a potential precursor for various bioactive compounds. Its structural similarity to natural sugars makes it particularly interesting for research in carbohydrate chemistry and glycobiology. Recent studies have explored its potential in modifying biological pathways and as a building block for glycomimetics, which are increasingly important in drug discovery and development.
The physical properties of (3S,4R)-1,3,4,5-tetrahydroxypentan-2-one contribute to its versatility in different applications. As a water-soluble compound with multiple hydroxyl groups, it demonstrates excellent solubility in polar solvents, making it suitable for various solution-phase reactions. Its stability under physiological conditions has prompted investigations into its potential uses in bioconjugation chemistry and drug delivery systems.
Industrial applications of CAS 5962-29-8 have expanded significantly in recent years. The compound serves as a valuable intermediate in the production of specialty chemicals, particularly those requiring specific stereochemistry. Its role in the synthesis of flavor compounds and fragrance ingredients has been particularly noteworthy, meeting the growing demand for complex chiral molecules in these sectors.
From a market perspective, the demand for (3S,4R)-1,3,4,5-tetrahydroxypentan-2-one has been steadily increasing, driven by its applications in fine chemicals and pharmaceutical research. Suppliers specializing in chiral compounds and custom synthesis have reported growing interest in this molecule, particularly from research institutions and development laboratories focusing on medicinal chemistry projects.
Quality control and characterization of CAS 5962-29-8 typically involve advanced analytical techniques. HPLC analysis, chiral chromatography, and spectroscopic methods are commonly employed to ensure the compound's purity and confirm its stereochemical configuration. These rigorous quality standards are essential for applications requiring high-purity materials, particularly in pharmaceutical development.
Recent scientific literature has highlighted novel applications of (3S,4R)-1,3,4,5-tetrahydroxypentan-2-one in materials science. Researchers have explored its potential as a monomer for biodegradable polymers and as a component in functional materials. These developments align with current trends toward sustainable materials and green technologies, making this compound increasingly relevant in materials research.
Storage and handling recommendations for CAS 5962-29-8 emphasize protection from moisture and oxidation. The compound is typically stored under inert atmosphere at controlled temperatures to maintain its stability. Proper handling procedures are essential to preserve its chemical integrity, especially for applications requiring high-purity materials.
The future outlook for (3S,4R)-1,3,4,5-tetrahydroxypentan-2-one appears promising, with potential applications emerging in biocatalysis and enzyme engineering. As research continues to uncover new properties and applications for this versatile compound, its importance in both academic and industrial settings is expected to grow significantly in the coming years.
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